

Technical Guide: Physicochemical Properties of 1-(3-Amino-4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(3-Amino-4-chlorophenyl)ethanone
Cat. No.:	B1272833

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(3-Amino-4-chlorophenyl)ethanone**, a key intermediate in synthetic chemistry. The information herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of **1-(3-Amino-4-chlorophenyl)ethanone** (CAS Number: 79406-57-8). It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be confirmed through empirical testing for critical applications.

Property	Value	Data Type
Molecular Formula	<chem>C8H8ClNO</chem>	---
Molecular Weight	169.61 g/mol	---
CAS Number	79406-57-8	---
Appearance	Solid	Experimental[1]
Melting Point	107-109 °C	Experimental[2]
Boiling Point	322.4°C at 760 mmHg	Predicted[3]
Solubility	No experimental data available. Generally, related compounds are soluble in organic solvents like ethanol, acetone, and chloroform, with low solubility in water.[4] The amino group may increase solubility in acidic aqueous solutions.[4]	Inferred
pKa	No experimental data available. The presence of the amino group suggests basic properties.	Inferred

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity.[5] A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.[5]

Methodology:

- Sample Preparation: A small, dry sample of **1-(3-Amino-4-chlorophenyl)ethanone** is finely powdered.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.[6]
- Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.[5]

Solubility Determination

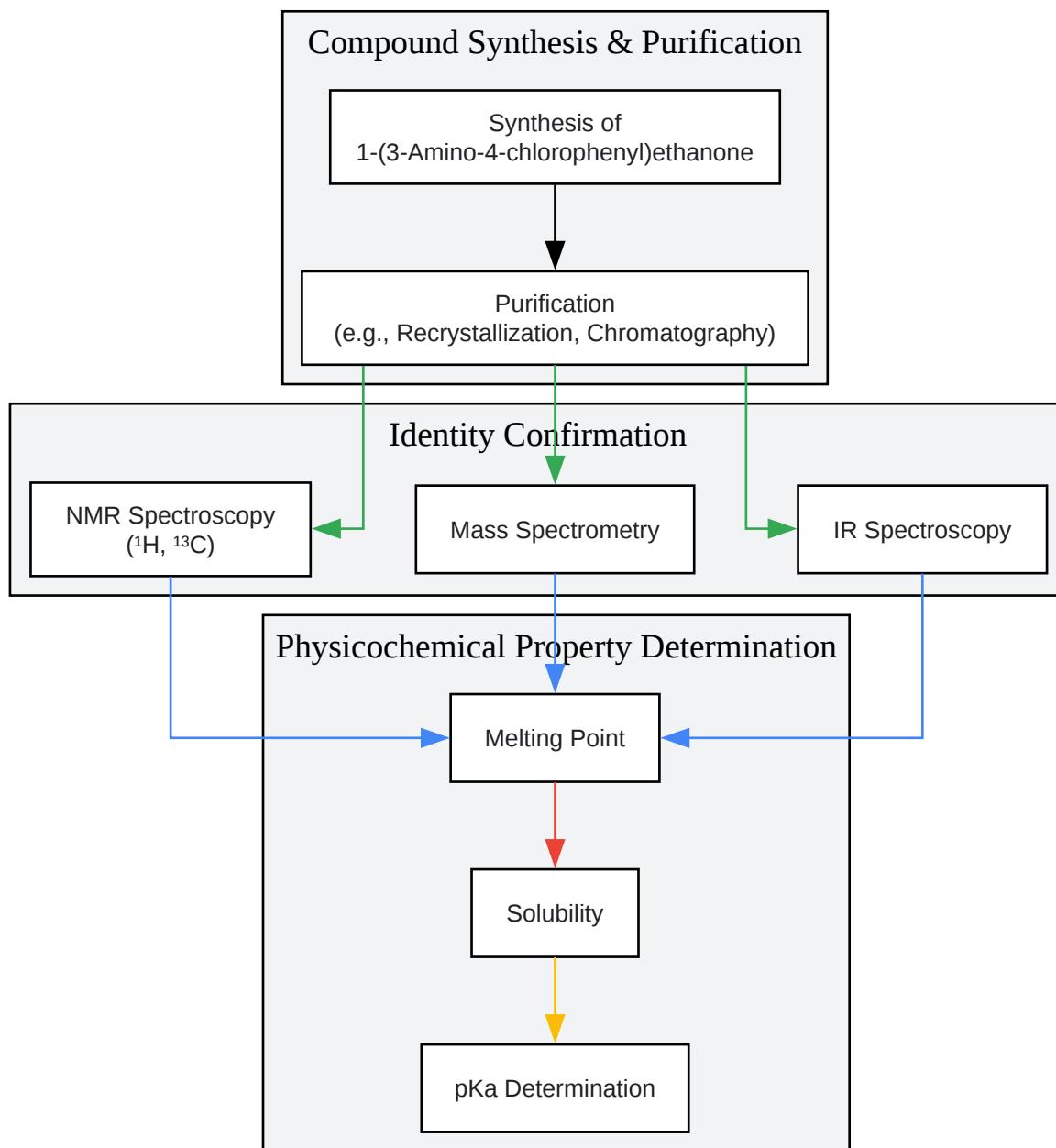
Understanding the solubility of a compound in various solvents is fundamental for its application in reactions, formulations, and purification processes.[7]

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).
- Sample Preparation: A small, accurately weighed amount of **1-(3-Amino-4-chlorophenyl)ethanone** (e.g., 10 mg) is placed into a test tube.
- Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Observation: The sample is visually inspected for dissolution. Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the

concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)


The pKa value provides insight into the ionization state of a molecule at different pH values, which is crucial for understanding its behavior in biological systems and for developing analytical methods.[\[2\]](#)

Methodology:

- Solution Preparation: A solution of **1-(3-Amino-4-chlorophenyl)ethanone** is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if water solubility is low) at a known concentration.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amino groups have been protonated.[\[2\]](#)

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like **1-(3-Amino-4-chlorophenyl)ethanone**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

This guide serves as a foundational resource for professionals engaged in the study and application of **1-(3-Amino-4-chlorophenyl)ethanone**. The provided data and protocols are intended to streamline experimental processes and support informed decision-making in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Amino-4-chlorophenyl)ethanone AldrichCPR 79406-57-8 [sigmaaldrich.com]
- 2. heterocyclics.com [heterocyclics.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下載 CAS: 79406-57-8 Name: [xixisys.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-(3-AMINO-4-CHLOROPHENYL)ETHAN-1-ONE | 79406-57-8 [chemicalbook.com]
- 6. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-(3-Amino-4-chlorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272833#physicochemical-properties-of-1-3-amino-4-chlorophenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com